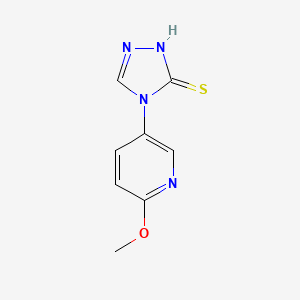
4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings, along with the methoxy group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and pyridine rings, as well as the methoxy group. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles in reactions . The sulfur atom in the thiol group could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings could influence its solubility, while the nitrogen and sulfur atoms could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Pyrazole and 1,2,4-Triazole Derivatives in Medicine and Pharmacy : Derivatives like 4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol are significant in medicine and pharmacy due to their chemical modifiability and pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with various biological targets, making the creation of condensed systems involving 1,2,4-triazole scientifically attractive and promising (Fedotov, Hotsulia, & Panasenko, 2022).
Biological and Pharmacological Potential
- Anticancer Evaluation : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
- Anti-inflammatory and Antinociceptive Evaluation : Derivatives have shown anti-inflammatory and antinociceptive activity, suggesting their potential use in treating pain and inflammation-related conditions (Upmanyu, Gupta, Shah, & Mishra, 2011).
Chemical Synthesis and Characterization
- Synthesis of N-Substituted Pyrrolidine Derivatives : This involves the creation of various derivatives involving the 1,2,4-triazole ring, which are significant in developing clinical drugs for various conditions including migraine, cancer, and viral infections (Prasad et al., 2021).
Structural Analysis and Applications
- Protonation Sites and Hydrogen Bonding : The structural characterization of derivatives highlights different sites of protonation and distinct intermolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential applications (Böck et al., 2021).
Reactive Properties and Biological Evaluation
- DFT Calculations and Molecular Dynamics Simulations : The synthesis, characterization, and evaluation of the reactive properties of Schiff bases containing 1,2,4-triazole and pyrazole rings have been reported, providing insights into their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Antimicrobial and Antifungal Applications
- Metal-Based Complexes as Agents : The biologically active triazole-derived Schiff bases have been prepared and shown high antimicrobial activity against various bacterial strains, suggesting their potential as antibacterial and antifungal agents (Sumrra et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(6-methoxypyridin-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-3-2-6(4-9-7)12-5-10-11-8(12)14/h2-5H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSREVJQINTRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=NNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)
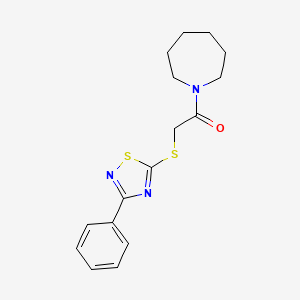
![[(2-Aminobenzothiazol-6-yl)sulfonyl]prop-2-enylamine](/img/structure/B2839337.png)
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
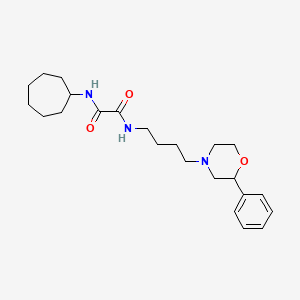
![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
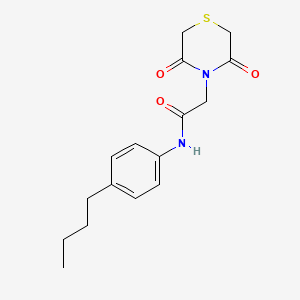
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)
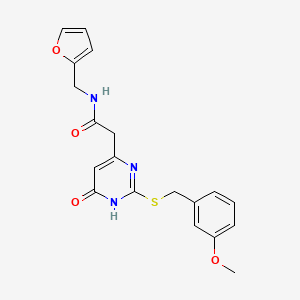
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)
